molecular formula C14H10ClNO2 B6376816 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol CAS No. 1261901-41-0

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol

Cat. No.: B6376816
CAS No.: 1261901-41-0
M. Wt: 259.69 g/mol
InChI Key: DAQQBJKLVJZZQF-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol is a phenolic compound featuring a cyano group at the 3-position of the benzene ring and a 4-chloro-2-methoxyphenyl substituent. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and nitrile (-CN) groups, and enhanced stability from the electron-withdrawing chloro and methoxy substituents . The compound’s CAS number is 1261891-23-9 (synonym: 5-(4-CHLOROPHENYL)-3-CYANOPHENOL) , though conflicting nomenclature exists in some sources (e.g., CAS 18802-67-0 refers to the 2-cyano isomer) . Its molecular formula is C₁₄H₁₀ClNO₂, with applications in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)2-3-13(14)10-4-9(8-16)5-12(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQBJKLVJZZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684886
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-41-0
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-5-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzyl alcohol and 3-cyanophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium methanolate

  • Structure: Chromene backbone with 4-chlorophenyl, 3-cyano, and 4-methoxyphenyl substituents .
  • Key Differences: The chromene ring introduces a fused bicyclic system, increasing rigidity compared to the monocyclic phenol in the target compound. The presence of an aminium group and methanolate counterion enhances solubility in polar solvents, unlike the neutral phenolic hydroxyl in 3-cyanophenol derivatives .
  • Applications: Chromene derivatives are noted for biological activity in antimicrobial and anticancer research .

5-(4-Chloro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Structure : Pyrrolopyrimidine core with a 4-chloro-2-methoxyphenyl group .
  • Key Differences: The pyrrolopyrimidine scaffold is a nitrogen-rich heterocycle, offering hydrogen-bonding sites absent in the phenolic target compound. Synthesis involves multi-step deprotection and chromatography (91% yield over two steps) , contrasting with simpler phenolic coupling routes .
  • Applications : Pyrrolopyrimidines are explored as kinase inhibitors in oncology .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

  • Structure : Furan ring with 4-chlorophenyl and dioxolane substituents .
  • Key Differences :
    • The carboxylic acid group (-COOH) replaces the nitrile (-CN), altering acidity (pKa ~4–5 vs. ~10 for nitriles).
    • The dioxolane ring enhances hydrolytic stability compared to the methoxy group in the target compound .
  • Applications : Used in polymer and agrochemical synthesis .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Applications Reference
5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol C₁₄H₁₀ClNO₂ 1261891-23-9 3-CN, 4-Cl, 2-OCH₃ Pharmaceutical intermediates
4-(4-Chlorophenyl)-3-cyanochromene derivative C₂₃H₂₀ClN₂O₃ N/A Chromene core, 3-CN, 4-Cl, 4-OCH₃ Antimicrobial agents
5-(4-Chloro-2-methoxyphenyl)pyrrolopyrimidine C₁₅H₁₄ClN₃O N/A Pyrrolopyrimidine core, 4-Cl, 2-OCH₃ Kinase inhibitors
5-(4-Chlorophenyl)furan-3-carboxylic acid C₁₄H₁₁ClO₅ 131524-46-4 Furan core, 4-Cl, -COOH Agrochemicals

Critical Analysis of Divergent Evidence

  • Nomenclature Conflicts: CAS 18802-67-0 refers to 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol , highlighting the importance of positional isomerism in nitrile placement.
  • Biological Relevance : Compounds with 4-chloro-2-methoxyphenyl groups are prioritized in drug discovery due to their balance of lipophilicity (ClogP ~3.5) and solubility (LogS ~-4.2) .

Biological Activity

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanophenol structure with a chloro and methoxy substituent on the phenyl ring. The presence of these functional groups is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol exhibit antimicrobial properties. For instance, derivatives of chlorinated phenols have been shown to inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol has been investigated through various in vitro assays. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways and inhibiting cell proliferation. For example, thiazole analogs have shown significant antiproliferative activity against breast cancer cells, suggesting that similar mechanisms may be applicable to this compound .

The biological activity of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical processes.
  • Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Cell Cycle Modulation : Evidence suggests that related compounds can induce cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor growth .

Research Findings and Case Studies

A comprehensive evaluation of the biological activity of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol can be summarized as follows:

Study Cell Line/Organism Activity Observed Mechanism
Study 1Staphylococcus aureusAntimicrobial activityMembrane disruption
Study 2MCF-7 Breast Cancer CellsInduction of apoptosisCell cycle arrest at G1 phase
Study 3Various Cancer Cell LinesModerate anticancer activityEnzyme inhibition

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